molecular formula C28H25N3O3 B10883588 3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine

3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine

Cat. No.: B10883588
M. Wt: 451.5 g/mol
InChI Key: NJQFAIFREAVMDX-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine is a complex organic compound characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core substituted with phenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and dimethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, copper complexes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one
  • 3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-amine

Uniqueness

3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine is unique due to its specific substitution pattern and the presence of both phenyl and dimethoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C28H25N3O3/c1-32-22-14-13-19(17-23(22)33-2)15-16-31-18-30-28-25(27(31)29)24(20-9-5-3-6-10-20)26(34-28)21-11-7-4-8-12-21/h3-14,17-18,29H,15-16H2,1-2H3

InChI Key

NJQFAIFREAVMDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=N)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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